molecular formula C5H13N3O B1342349 3-(2-Aminoethyl)-1,1-dimethylurea CAS No. 72080-85-4

3-(2-Aminoethyl)-1,1-dimethylurea

Cat. No.: B1342349
CAS No.: 72080-85-4
M. Wt: 131.18 g/mol
InChI Key: HFPUNHXBIPTIDW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,1-dimethylurea is an organic compound that features a urea derivative with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea typically involves the reaction of 1,1-dimethylurea with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1,1-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar aminoethyl group.

    Serotonin: A neurotransmitter with structural similarities.

    Melatonin: A hormone with a related indole structure.

Uniqueness

3-(2-Aminoethyl)-1,1-dimethylurea is unique due to its urea backbone combined with an aminoethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-aminoethyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPUNHXBIPTIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606494
Record name N'-(2-Aminoethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72080-85-4
Record name N'-(2-Aminoethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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